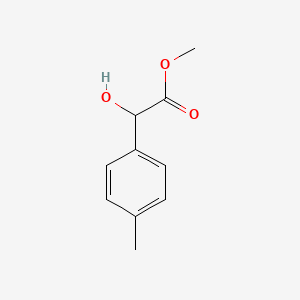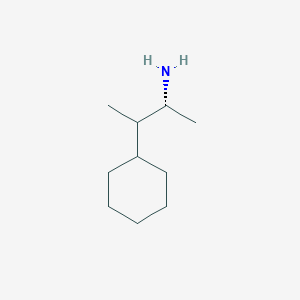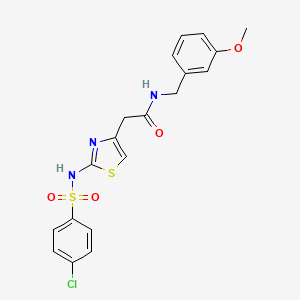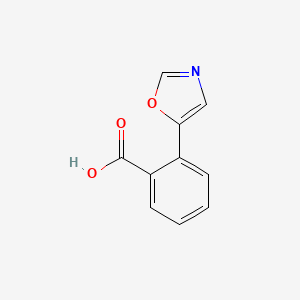
Methyl 2-hydroxy-2-(4-methylphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-hydroxy-2-(4-methylphenyl)acetate” is also known as “Hydroxy-p-tolyl-acetic acid methyl ester” and “Benzeneacetic acid, α-hydroxy-4-methyl-, methyl ester”. It has a molecular formula of C10H12O3 and a molecular weight of 180.2 .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula C10H12O3 . Unfortunately, the exact structure is not provided in the search results.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Experimental Use
Preparation Through Grignard Reaction : Methyl 2-hydroxy-2-(4-methylphenyl)acetate can be synthesized through the Grignard reaction from 2-bromothiophene, with a yield of 55.3%. This method demonstrates its potential for educational purposes in organic chemistry courses, enhancing student interest and skills in scientific research (Min, 2015).
Palladium-Catalysed α-Oxidation of Aromatic Ketones : A study involving the palladium-catalysed α-oxidation of aromatic ketones produced various 2-(2-methylphenyl)-2-oxoethyl acetates. The crystal structure of 5-acetyl-2-hydroxy-4-methylphenyl acetate, a closely related compound, was determined, highlighting its importance in crystallography research (Chen et al., 2016).
Electrochemical Reduction Studies : Comparative studies on the electrochemical reduction of derivatives of this compound show its application in electrosynthesis. The reduction in an ammoniacal buffer is particularly effective for producing certain compounds, such as 4-hydroxy-2H-1,4-benzothiazin-3(4H)-one (Sicker et al., 1995).
Applications in Natural Gas Sweetening
- CO2 Capture : Research involving N-methyl-2-hydroxyethylammonium acetate, a compound related to this compound, demonstrates its potential use in CO2 capture and natural gas sweetening. The solubility of CO2 in these ionic liquids under high pressure highlights their utility in environmental research (Mattedi et al., 2011).
Medicinal Chemistry and Drug Synthesis
Production in Fungal Culture : Phenylacetic acid derivatives, including compounds similar to this compound, were produced by the fungus Curvularia lunata. These compounds were analyzed for antimicrobial and antioxidant activity, indicating their relevance in medicinal chemistry (Varma et al., 2006).
Synthesis of Derivatives : The synthesis of derivatives such as 2-hydroxy-2H-1,4-benzothiazin-3(4H)-one, a thio analogue of natural hemiacetals, involved the use of this compound. This underscores its role in the synthesis of biologically active compounds (Sicker et al., 1994).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-hydroxy-2-(4-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-3-5-8(6-4-7)9(11)10(12)13-2/h3-6,9,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBSVKUQHAVSAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2782222.png)
![6-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2782223.png)


![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2782229.png)


![2-Hydroxy-5-(prop-2-enoylamino)-N-[2-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethyl]benzamide](/img/structure/B2782235.png)


![N-(2-ethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2782239.png)


![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-phenylacetamide](/img/structure/B2782244.png)